1,3-Dibromo-5,5-dimethylhydantoin

Overview

Description

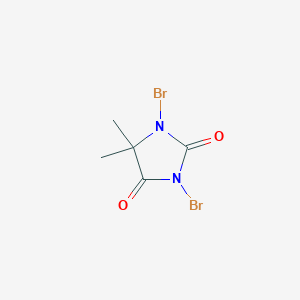

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a five-membered heterocyclic compound containing two bromine atoms and two methyl groups at the 5-position. It is known for its stability under ambient conditions, low toxicity, and cost-effectiveness compared to alternatives like N-bromosuccinimide (NBS) . DBDMH serves as a versatile reagent in organic synthesis, functioning as a brominating agent, oxidant, and catalyst. Its applications span diverse reactions, including the synthesis of benzimidazoles , oxidation of thiols to disulfides , and activation of carbonyl functionalities for esterification and aldol condensation under metal-free conditions . Additionally, DBDMH has been utilized in pharmaceutical contexts as a PROTAC linker for synthesizing targeted protein degradation molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5,5-dimethylhydantoin can be synthesized by brominating 5,5-dimethylhydantoin. The reaction typically involves the use of bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 5,5-dimethylhydantoin in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Bromination and Oxidation Reactions

DBDMH acts as a dual bromine source and oxidant. In aqueous environments, it decomposes to release HOBr, enabling electrophilic bromination:

HOBr further dissociates into Br⁺ and BrO⁻, facilitating bromination of alkenes and aromatics. For example, DBDMH mediates α-bromination of ketones in water, achieving yields >90% for substrates like cyclohexanone .

Esterification Catalysis

DBDMH precatalyzes direct esterification of carboxylic acids with alcohols under solvent-free conditions . The mechanism involves Br⁺ generation, activating the carbonyl group for nucleophilic attack.

Reaction Optimization (Table 2)

| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | None | 70 | 20 | 0 |

| 2 | DBDMH (7) | 70 | 20 | 100 |

| 3 | DBDMH (3.5) | 70 | 20 | 92 |

-

Substrate Scope :

-

Alcohols : Primary > Secondary > Tertiary (e.g., methanol: 95% yield; isopropanol: 23% yield) .

-

Acids : Aliphatic acids (e.g., octanoic acid: 97%) > aromatic acids (e.g., benzoic acid: 95%) .

-

Steric Hindrance : Ortho-substituted benzoic acids show reduced reactivity (e.g., 2-methoxybenzoic acid: 0% yield) .

-

Aldol Condensation

DBDMH promotes self- and cross-aldol condensation of aldehydes via Br⁺-mediated carbonyl activation. The reaction proceeds under neat conditions with high regioselectivity .

Example :

Table 3: Aldol Condensation Efficiency

| Aldehyde | Product | Conversion (%) |

|---|---|---|

| Hexanal | 2-Pentylnon-2-enal | 100 |

| Heptanal | 2-Hexyldec-2-enal | 100 |

| Decanal | 2-Nonyltridec-2-enal | 94 |

Transesterification and Scalability

DBDMH enables transesterification of sterols (e.g., cholesterol) in ethyl acetate, achieving 85–90% yields . Scaled-up syntheses (30 mmol) of methyl benzoate and stearate retain >95% efficiency, demonstrating industrial viability .

Mechanistic Insights

-

Precatalytic Cycle : DBDMH decomposes to HOBr, which generates Br⁺ via acid-catalyzed equilibrium :

-

Water-Assisted Pathway : Trace water enhances HOBr regeneration, critical for esterification .

-

pH Dependence : Reactions below pH 4 favor Br₂ formation, enabling bromine-mediated pathways .

Comparative Reactivity

DBDMH outperforms other N-halo reagents (e.g., NBS, NCS) in esterification and aldol reactions due to higher Br⁺ availability and stability . For example:

Scientific Research Applications

Water Treatment

DBDMH is widely recognized as an effective biocidal agent used in water treatment processes. Its primary applications include:

- Disinfection of Drinking Water : DBDMH is utilized to eliminate pathogens in drinking water systems. It is particularly valued for its stability and effectiveness against a broad spectrum of microorganisms, including bacteria and viruses .

- Recreational Water Treatment : The compound is also employed in swimming pools and spas to maintain water quality by preventing the growth of algae and bacteria .

- Cooling Towers and Industrial Applications : In industrial settings, DBDMH serves as a biocide in cooling towers and oil field applications, where it helps control microbial growth that can lead to system inefficiencies and equipment damage .

Table 1: Efficacy of DBDMH in Water Treatment

| Application Area | Microorganism Targeted | Efficacy Level |

|---|---|---|

| Drinking Water | Bacteria, Viruses | High |

| Swimming Pools | Algae, Bacteria | High |

| Cooling Towers | Biofilm Formation | Moderate to High |

| Oil Field Applications | Sulfate-reducing bacteria | Moderate |

Pharmaceutical Applications

In pharmaceutical chemistry, DBDMH is recognized for its utility as a reagent in organic synthesis. Key applications include:

- Synthesis of Dihydropyrimidinones : DBDMH has been effectively used as a reagent for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. This method demonstrates high efficiency and yields .

- Acetylation Reactions : The compound acts as a promoter for acetylation reactions involving various substrates, enhancing reaction rates and yields when used with acetic anhydride .

Table 2: Chemical Reactions Utilizing DBDMH

| Reaction Type | Substrate Type | Outcome |

|---|---|---|

| Synthesis of Dihydropyrimidinones | 3-Arylsydnones | High yield |

| Acetylation | Various organic compounds | Increased reaction rate |

Case Studies and Research Findings

Several research studies have documented the effectiveness and versatility of DBDMH across various applications:

- A study highlighted the use of DBDMH as a biocide in swimming pools, demonstrating its ability to significantly reduce bacterial counts over time compared to traditional chlorine treatments .

- Another investigation focused on the synthesis of 3,4-dihydropyrimidinones using DBDMH under solvent-free conditions. The results indicated that this approach not only simplified the synthesis process but also improved product yields significantly compared to conventional methods .

Mechanism of Action

1,3-Dibromo-5,5-dimethylhydantoin acts as a source of bromine, which is equivalent to hypobromous acid (HOBr). In aqueous solutions, it releases bromine, which forms hypobromous acid. Hypobromous acid serves as a source of bromine ions (Br+), which are responsible for its disinfectant properties. The bromine ions react with and kill microorganisms, making it effective for water purification .

Comparison with Similar Compounds

Comparison with Similar Compounds

DBDMH is often compared to halogenated reagents and catalysts in terms of reactivity, cost, and practicality. Below is a detailed analysis of its performance relative to key analogs:

N-Bromosuccinimide (NBS)

- Reactivity : NBS is a classic brominating agent with high electrophilic bromine activity. However, DBDMH matches or exceeds NBS in certain reactions. For example, in the stereoselective synthesis of 2,3-trans-disubstituted piperidines, DBDMH provided higher yields (85–90%) and better stereoselectivity than NBS under similar conditions .

- Stability : DBDMH is more stable to moisture and air, simplifying storage and handling .

- Cost : DBDMH is significantly cheaper, making it preferable for large-scale industrial applications .

Halogenated Hydantoins (DCDMH, DIDMH)

- 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) differ in halogen electronegativity. DBDMH’s bromine offers a balance between reactivity and selectivity. For instance, in esterification reactions, DBDMH outperformed DCDMH (chlorine) and DIDMH (iodine) by achieving 85–92% yields, whereas DCDMH and DIDMH gave ≤70% .

- Safety : Bromine in DBDHM is less volatile than iodine in DIDMH, reducing handling risks .

Elemental Bromine (Br₂)

- Controlled Reactivity: DBDMH avoids the hazards of liquid Br₂ (corrosivity, toxicity) while providing controlled bromination. For example, ortho-monobromination of phenols with DBDMH in chloroform at room temperature achieved 75–95% yields without side reactions .

- Environmental Impact : DBDMH generates less waste compared to Br₂, aligning with green chemistry principles .

Conventional Acids (4M HCl)

- In benzimidazole synthesis, DBDMH reduced reaction times (2–3 hours vs. 6–8 hours for HCl) and improved yields (65–77% vs. 50–60% for HCl) .

- Workup with DBDMH is simpler, avoiding the need for neutralization steps required with HCl .

Data Table: Key Comparative Properties of DBDMH and Analogs

Research Findings Highlighting DBDMH’s Advantages

Metal-Free Catalysis : DBDMH enabled direct esterification of carboxylic acids and aldol condensation of aldehydes under solvent-free, metal-free conditions, achieving yields up to 92% .

Solvent Effects : In benzimidazole synthesis, DBDMH’s compatibility with DMSO-d6 minimized side reactions, though solvent polarity influenced ¹³C NMR signal broadening due to proton exchange .

Green Chemistry : DBDMH-mediated oxidation of thiols to disulfides under solvent-free conditions provided 80–95% yields with minimal waste .

Scalability : Industrial-scale synthesis of esters (e.g., methyl benzoate) using DBDMH achieved >90% yields, demonstrating commercial viability .

Biological Activity

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a halogenated compound widely recognized for its biocidal properties, particularly in water treatment and as a disinfectant. This article explores its biological activity, mechanisms of action, and relevant research findings.

DBDMH is an organobromide compound derived from dimethylhydantoin, characterized by its ability to release hypobromous acid (HOBr) upon hydrolysis in water. HOBr is a potent antimicrobial agent that acts by oxidizing sulfhydryl groups in essential bacterial enzymes and disrupting cell wall integrity, leading to microbial lysis . The overall reaction can be summarized as follows:

Where DMH (5,5-dimethylhydantoin) is a non-reactive by-product .

Antimicrobial Efficacy

DBDMH has demonstrated significant antimicrobial activity against various microorganisms. Studies have shown that it effectively reduces levels of bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it suitable for applications in swimming pools, cooling towers, and wastewater treatment . The active bromine content in DBDMH is approximately 55.9% by weight, contributing to its efficacy as a biocide .

Table 1: Antimicrobial Activity of DBDMH

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/L |

| Pseudomonas aeruginosa | 1.0 mg/L |

| Staphylococcus aureus | 0.75 mg/L |

Anticancer Potential

Recent studies have explored the anticancer properties of DBDMH. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), liver (HepG2), and stomach (SGC-7901) cancers. The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutics like 5-fluorouracil:

Table 2: Cytotoxicity of DBDMH Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 | 0.7 ± 0.2 | 22.8 ± 1.2 |

| HepG2 | 18.3 ± 1.4 | 16.7 ± 1.5 |

| SGC-7901 | 30.0 ± 1.2 | 28.9 ± 2.2 |

The compound's ability to inhibit thymidylate synthase—an enzyme crucial for DNA synthesis—has been highlighted as a mechanism through which it exerts its anticancer effects .

Water Treatment Applications

In practical applications, DBDMH has been utilized effectively in various water treatment scenarios:

- Swimming Pools and Spas : DBDMH is employed as a sanitizer due to its stability and effectiveness against biofilm formation.

- Cooling Towers : Its use helps in controlling microbial growth, thus preventing corrosion and biofouling.

- Wastewater Treatment : DBDMH effectively reduces pathogen levels in treated effluents.

A case study involving the treatment of industrial wastewater showed a significant reduction in bacterial counts when treated with DBDMH compared to traditional chlorine-based methods .

Safety and Toxicology

While DBDMH is effective as a biocide, safety assessments have indicated that it is not classified as a carcinogen and poses minimal risk when used according to safety guidelines . However, potential decomposition products such as bromine and formaldehyde should be monitored.

Q & A

Basic Questions

Q. What are the critical physicochemical properties of DBDMH relevant to experimental design?

DBDMH is a crystalline solid with a melting point of 187–191°C and decomposes at 197–199°C . It is moisture-sensitive, requiring storage in sealed containers under dry conditions . Its solubility in biodegradable solvents like ethyl acetate (instead of chloroform) makes it preferable for iodine value determinations in fixed oils . Researchers must account for its oxidative reactivity and stability when designing storage protocols or solvent systems.

Q. What safety protocols are essential for handling DBDMH in laboratory settings?

DBDMH is classified as an acute oral toxin (LD₅₀: 250 mg/kg in rats), skin corrosive (Category 1B), and severe eye irritant . Key protocols include:

- Use of PPE: Nitrile gloves, goggles, and lab coats .

- Ventilation: Avoid dust inhalation; work in fume hoods during weighing or reactions .

- Spill management: Neutralize with sodium bicarbonate and collect residues in designated hazardous waste containers .

- Fire hazards: Extinguish with CO₂ or dry chemical agents; avoid water due to bromine release .

Q. How does DBDMH compare to elemental bromine in analytical chemistry applications?

DBDMH serves as a safer alternative to bromine water in pharmacopeial tests, such as oxidizing Fe²⁺ in maleic acid (5 ppm iron limit) and TiO₂ (200 ppm iron limit) . It generates bromine in situ, reducing handling risks while maintaining sensitivity. For example, it replaces cyanogen bromide in König reactions for nicotinamide detection, improving reproducibility .

Advanced Research Questions

Q. How can DBDMH be optimized as a brominating agent in organic synthesis?

DBDMH is cost-effective compared to N-bromosuccinimide (NBS) for brominating electron-rich arenes. Key optimizations include:

- Solvent selection : Use ethyl acetate for iodine monobromide generation in iodine value assays .

- Catalyst systems : Pair with copper-bisoxazoline ligands for asymmetric oxidative desymmetrization of glycerols .

- Reaction conditions : Solvent-free protocols with 2,2′-azobis(isobutyronitrile) (AIBN) enable efficient dibromination of alkenes or methylarenes .

- Side-reaction suppression : Add dibutylhydroxytoluene (BHT) to inhibit byproducts during methylene acetal formation .

Q. What methodological considerations apply to DBDMH’s role in heterocycle synthesis?

DBDMH catalyzes solvent-free condensation of orthoesters with o-substituted anilines to form benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines . Critical parameters:

- Catalytic loading : 5–10 mol% ensures high yields (80–95%) without excess bromine release.

- Temperature control : Reactions typically proceed at 80–100°C; higher temperatures risk decomposition .

- Workup : Quench with Na₂S₂O₃ to neutralize residual bromine before purification .

Q. How can researchers resolve contradictions in DBDMH’s environmental toxicity data?

While DBDMH is exempt from tolerance limits in antimicrobial treatments (≤900 ppm total bromine) , its aquatic toxicity (EC₅₀ <1 mg/L) necessitates careful waste management. Strategies include:

- Degradation analysis : Monitor breakdown products (e.g., 5,5-dimethylhydantoin) via LC-MS to assess persistence .

- Dose-response studies : Correlate bromine release kinetics with ecotoxicity using OECD Test Guideline 201 .

- Alternative solvents : Replace chloroform with ethyl acetate in iodine value tests to reduce environmental impact .

Q. What experimental designs validate DBDMH’s efficacy as a chlorine-free oxidant?

DBDMH oxidizes thiols to disulfides under solvent-free conditions with >90% efficiency . Validation steps:

- Kinetic studies : Compare reaction rates with H₂O₂ or NaOCl using UV-Vis (λ = 270 nm for disulfide formation).

- Substrate scope : Test aromatic vs. aliphatic thiols; steric hindrance may require adjusted stoichiometry .

- Scalability : Pilot 10–100 mmol reactions to assess exothermicity and bromine gas mitigation .

Q. Methodological Challenges and Solutions

Q. How to mitigate bromine gas release during large-scale DBDMH reactions?

- Engineering controls : Use closed reactors with scrubbers (e.g., NaOH traps) .

- In situ quenching : Add Na₂SO₃ post-reaction to reduce Br₂ to Br⁻ .

- Real-time monitoring : Employ FTIR or gas sensors to detect bromine thresholds (TLV: 0.1 ppm) .

Q. How to address variability in DBDMH’s oxidative performance across substrates?

- Pre-activation : Pre-dissolve DBDMH in acetic acid to enhance solubility in hydrophobic matrices .

- Additive screening : Test phase-transfer catalysts (e.g., TBAB) for biphasic systems .

- Computational modeling : Use DFT to predict bromination sites on complex arenes, guiding experimental prioritization .

Properties

IUPAC Name |

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLDVERQJMEPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035341 | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS] | |

| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-48-5 | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9R5F9I7MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.